

physicochemical properties of 4-Bromocinnamaldehyde

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Compound of Interest

Compound Name: 4-Bromocinnamaldehyde
CAS No.: 1775-27-5; 23771-52-0; 3893-18-3; 49678-04-8
Cat. No.: B2614406

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Technical Whitepaper: 4-Bromocinnamaldehyde Physicochemical Profile, Synthetic Utility, and Bioactive Potential Executive Summary

4-Bromocinnamaldehyde (CAS: 49678-04-8) is a halogenated derivative of cinnamaldehyde characterized by an electrophilic

-unsaturated aldehyde moiety and a para-substituted bromine atom on the phenyl ring.[1][2][3] This bifunctional scaffold serves as a critical intermediate in the synthesis of chalcones, heterocyclic pharmacophores, and fluorescent probes. Its enhanced lipophilicity compared to the parent cinnamaldehyde, combined with its Michael acceptor reactivity, positions it as a potent candidate for antifungal and anticancer drug development. This guide provides a rigorous technical analysis of its properties, handling protocols, and synthetic applications.[4]

Section 1: Molecular Architecture & Physicochemical Baseline

The introduction of a bromine atom at the para position of the cinnamaldehyde skeleton significantly alters the electronic and physical properties of the molecule. The bromine substituent exerts a weak inductive electron-withdrawing effect (-I) while offering resonance donation (+R), though the inductive effect generally dominates in influencing the acidity of the -carbon.[2]

Table 1: Physicochemical Constants

| Property | Value / Description | Source |
|-------------------|--|--------|
| IUPAC Name | (E)-3-(4-Bromophenyl)prop-2-enal | [1] |
| CAS Number | 49678-04-8 | [1] |
| Molecular Formula | | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Physical State | Light yellow to orange crystalline solid | [2] |
| Melting Point | 70 – 74 °C | [3] |
| Boiling Point | ~310.5 °C (Predicted at 760 mmHg) | [4] |
| Density | ~1.47 g/cm ³ (Predicted) | [4] |
| LogP (Predicted) | ~2.5 – 2.8 (Lipophilic) | [5] |
| UV | 298 nm (in) | [2] |

Structural Analysis: The molecule predominantly exists in the trans (E) configuration, which is thermodynamically favored over the cis (Z) isomer due to steric hindrance between the phenyl

ring and the aldehyde group. The conjugated system extends from the phenyl ring through the alkene to the carbonyl oxygen, creating a distinct "push-pull" electronic channel that facilitates nucleophilic attack at the

-carbon.

Section 2: Solubility, Stability & Formulation[8]

Solubility Profile: **4-Bromocinnamaldehyde** exhibits poor aqueous solubility, necessitating the use of organic co-solvents for biological assays and synthetic reactions.[2]

- High Solubility: Chloroform (), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.
- Moderate Solubility: Methanol, Ethanol (often requires warming).
- Insoluble: Water, aliphatic hydrocarbons (Hexane - low solubility).[2]

Stability & Storage Protocol:

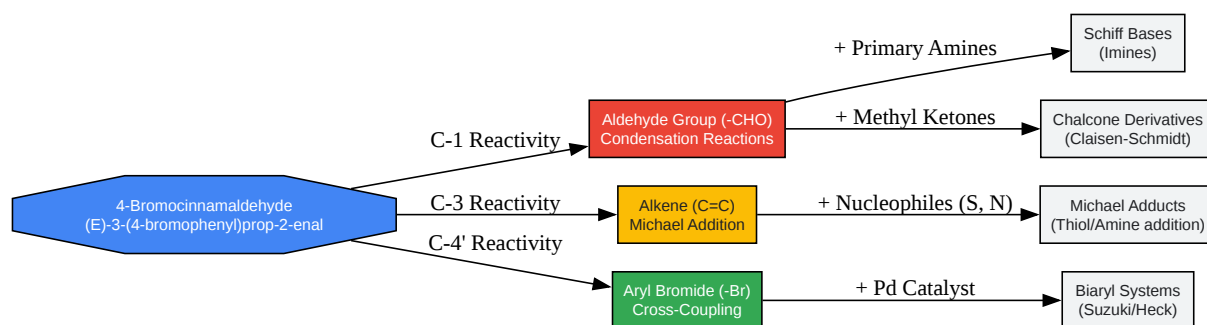
- Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to form 4-bromocinnamic acid upon prolonged exposure to air.[2]
- Light Sensitivity: The conjugated alkene is prone to photo-isomerization or polymerization under UV light.[2]
- Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Containers should be amber-colored and tightly sealed to prevent moisture ingress and oxidation.[2]

Section 3: Reactivity Profile & Synthetic Applications

The chemical utility of **4-Bromocinnamaldehyde** stems from its two reactive centers: the electrophilic alkene (Michael acceptor) and the carbonyl group.[2]

3.1 Reactivity Map

The following diagram illustrates the primary sites of reactivity and the types of transformations possible.



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Figure 1: Reactivity map highlighting the three functionalizable zones: the carbonyl (red), the Michael acceptor alkene (yellow), and the aryl bromide (green).

3.2 Key Reactions

- Michael Addition: The electron-withdrawing nature of the carbonyl activates the α -carbon, making it highly susceptible to soft nucleophiles like thiols (cysteine residues in proteins) and enolates.^[2] This is the primary mechanism of its biological cytotoxicity.
- Claisen-Schmidt Condensation: Reacts with methyl ketones (e.g., acetophenone) to form chalcones, a class of compounds with potent anti-inflammatory properties.
- Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), often used to synthesize antifungal azoles.^[2]

Section 4: Biological Relevance & Pharmacophore Potential

Lipophilicity & Membrane Permeability: With a predicted LogP of ~ 2.5 , **4-Bromocinnamaldehyde** is significantly more lipophilic than cinnamaldehyde (LogP ~ 1.9).^[2] This enhancement facilitates passive diffusion across bacterial and fungal cell membranes, increasing intracellular concentration and potency.

Mechanism of Action (Antimicrobial):

- **Covalent Modification:** Acts as an electrophile, forming covalent bonds with nucleophilic thiol groups on essential microbial enzymes (e.g., FtsZ in bacteria) via Michael addition.
- **Oxidative Stress:** Induction of Reactive Oxygen Species (ROS) accumulation within the cell, leading to DNA damage and apoptosis.

Section 5: Experimental Protocols

5.1 Synthesis of 4-Bromocinnamaldehyde

Method: Claisen-Schmidt Condensation

Reagents:

- 4-Bromobenzaldehyde (10 mmol)[2]
- Acetaldehyde (12 mmol)[2]
- Sodium Hydroxide (NaOH) 10% aq.[2] solution
- Ethanol (95%)[2]

Workflow:

- Dissolve 4-bromobenzaldehyde (1.85 g) in 15 mL of ethanol in a round-bottom flask.
- Cool the solution to 0–5 °C in an ice bath.
- Add acetaldehyde (0.7 mL) dropwise.[2]
- Slowly add 5 mL of 10% NaOH solution while stirring vigorously. Maintain temperature < 10 °C to prevent polymerization.[2]
- Stir at room temperature for 3–4 hours. A precipitate will form.[2]
- Acidify carefully with dilute HCl to pH ~5.
- Filter the solid and wash with cold water.[2]

- Purification: Recrystallize from hot ethanol/water (1:1) to obtain light yellow needles.[2]

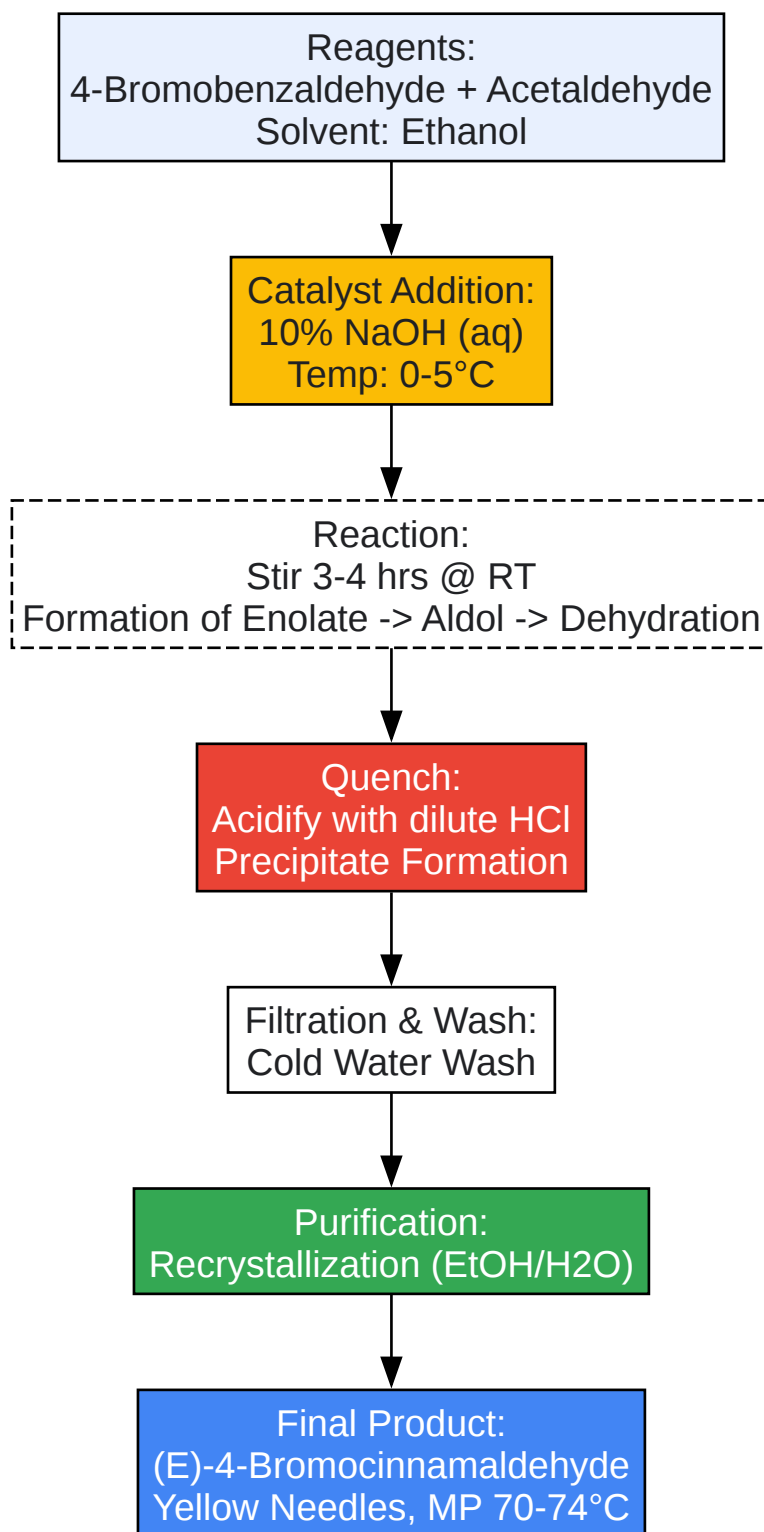
5.2 Characterization: ¹H NMR Data

The following chemical shifts are diagnostic for the (E)-isomer in

(400 MHz) [6]:

- 9.69 ppm (d, J = 7.6 Hz, 1H): Aldehyde proton (-CHO).[2] The doublet indicates coupling to the
-alkene proton.[2]
- 7.46 – 7.52 ppm (m, 2H): Aromatic protons (ortho to Br).
- 7.41 ppm (d, J = 16.0 Hz, 1H):
-Alkene proton.[5] The large coupling constant (16 Hz) confirms the trans (E) geometry.
- 7.37 – 7.44 ppm (m, 2H): Aromatic protons (meta to Br).
- 6.75 ppm (dd, J = 16.0, 7.6 Hz, 1H):
-Alkene proton. Appears as a doublet of doublets due to coupling with both the
-proton and the aldehyde proton.[2]

5.3 Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic workflow for the base-catalyzed preparation of **4-Bromocinnamaldehyde**.^[2]

References

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